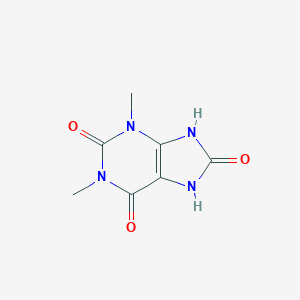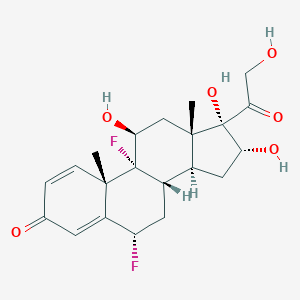
氟轻松
描述
醋酸氟轻松是一种合成的氟化皮质类固醇,主要用于皮肤科以减少皮肤炎症和缓解瘙痒 . 它是一种合成的氢化可的松衍生物,其类固醇核中的9位氟取代大大增强了其活性 . 醋酸氟轻松首次合成于 1959 年,由辛迪克斯实验室S.A. 的研究部门合成。 位于墨西哥城 . 它以各种商品名销售,包括西纳拉、氟可特-N、伊鲁维恩和尤蒂克 .
科学研究应用
醋酸氟轻松有广泛的科学研究应用:
作用机制
醋酸氟轻松通过抑制炎症反应发挥作用。 它减少水肿、纤维蛋白沉积、毛细血管扩张、白细胞迁移、毛细血管增生、成纤维细胞增生、胶原蛋白沉积和瘢痕形成 . 分子靶标包括糖皮质激素受体,它介导其抗炎和免疫抑制作用 .
生化分析
Biochemical Properties
Fluocinolone interacts with the glucocorticoid receptor, a type of nuclear receptor that is activated by binding to glucocorticoid hormones . This interaction leads to changes in gene expression, which can affect various biochemical reactions within the cell .
Cellular Effects
Fluocinolone has been used to treat a variety of skin conditions such as eczema, dermatitis, psoriasis, hypertrophic tissues, keloid tissues, and atopic dermatitis . It reduces the swelling, itching, and redness that can occur in these types of conditions . Fluocinolone influences cell function by suppressing the immune response and reducing inflammation .
Molecular Mechanism
Fluocinolone works by inhibiting the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation . It binds to the cytosolic glucocorticoid receptor, forming a receptor-ligand complex that translocates into the cell nucleus . This complex then binds to glucocorticoid response elements in the promoter region of target genes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fluocinolone have been observed over time. For example, a study showed that the Fluocinolone implant releases 1.0 ng/mL of steroid from the first day post-implant . This release rate is vastly different over time when compared with other steroids .
Dosage Effects in Animal Models
While specific studies on Fluocinolone dosage effects in animal models are limited, corticosteroids like Fluocinolone are commonly administered in small animals . The effects of these drugs can vary with different dosages, and high doses can potentially lead to adverse effects .
Metabolic Pathways
The metabolism of Fluocinolone can be decreased when combined with certain other drugs . Detailed information on the specific metabolic pathways that Fluocinolone is involved in is currently limited.
Transport and Distribution
Fluocinolone, due to its lipophilic nature, can easily cross cell membranes
Subcellular Localization
As a glucocorticoid, it is known to bind to the cytosolic glucocorticoid receptor and then translocate into the cell nucleus . This suggests that Fluocinolone is likely to be found in the cytosol and nucleus of cells.
准备方法
化学反应分析
醋酸氟轻松会发生各种化学反应,包括:
氧化: 它可以被氧化形成不同的衍生物。
还原: 还原反应可以改变其官能团。
这些反应中常用的试剂包括氧化剂,如高锰酸钾、还原剂,如硼氢化钠,以及取代试剂,如卤化剂 . 这些反应形成的主要产物取决于所使用的具体条件和试剂。
相似化合物的比较
醋酸氟轻松与其他皮质类固醇(如醋酸曲安奈德、倍他米松和地塞米松)进行比较。 虽然所有这些化合物都具有抗炎特性,但醋酸氟轻松由于其高亲脂性和由于 9 位氟取代而增强的活性而独一无二 . 类似的化合物包括:
- 醋酸曲安奈德
- 倍他米松
- 地塞米松
- 氢化可的松
属性
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2O6/c1-18-4-3-10(25)5-13(18)14(22)6-12-11-7-15(26)21(29,17(28)9-24)19(11,2)8-16(27)20(12,18)23/h3-5,11-12,14-16,24,26-27,29H,6-9H2,1-2H3/t11-,12-,14-,15+,16-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOUOERPONYGOS-CLCRDYEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CC(C4=CC(=O)C=CC43C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016494 | |
| Record name | Fluocinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
807-38-5 | |
| Record name | Fluocinolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=807-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocinolone [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000807385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocinolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12553 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluocinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-α,9-α-difluoro-11-β,16-α,17-α,21-tetrahydroxypregna-1,4-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCINOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT1IX58L9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fluocinolone exert its anti-inflammatory effects?
A1: Fluocinolone binds to the glucocorticoid receptor in the cytoplasm. This complex then translocates to the nucleus and activates the transcription of genes containing glucocorticoid-responsive elements. [] These genes often encode for proteins with anti-inflammatory properties, such as lipocortin-1. [] Lipocortin-1 inhibits cytosolic phospholipase 2 alpha, preventing the release of arachidonic acid and its subsequent conversion to inflammatory prostaglandins. [] Fluocinolone also induces MAPK phosphatase 1, hindering the MAPK cascade and its pro-inflammatory effects. [] Additionally, Fluocinolone directly inhibits nuclear factor kappa-B, suppressing the transcription of cyclooxygenase 2 and prostaglandin synthesis. []
Q2: What downstream effects are associated with Fluocinolone's interaction with the glucocorticoid receptor?
A2: Fluocinolone's binding to the glucocorticoid receptor leads to the upregulation of anti-inflammatory proteins like lipocortin-1 and MAPK phosphatase 1. [] This, in turn, disrupts multiple inflammatory pathways, including:
- Inhibition of phospholipase 2 alpha: Prevents the release of arachidonic acid, a precursor to inflammatory prostaglandins. []
- Suppression of MAPK cascade: Reduces pro-inflammatory signaling mediated by Jun N-terminal kinase and c-Jun. []
- Direct inhibition of nuclear factor kappa-B: Downregulates cyclooxygenase 2 transcription, ultimately decreasing prostaglandin synthesis. []
Q3: How does light exposure affect the stability of Fluocinolone Acetonide in pharmaceutical formulations?
A4: Fluocinolone Acetonide is susceptible to photodegradation. Studies using high-performance liquid chromatography (HPLC) revealed that Fluocinolone Acetonide undergoes a complex kinetic reaction when exposed to light (254 nm) in acetonitrile. [] This degradation pathway highlights the need for appropriate packaging and storage conditions to minimize light exposure and preserve drug stability.
Q4: What clinical conditions are commonly treated with Fluocinolone Acetonide, and what are the typical routes of administration?
A4: Fluocinolone Acetonide is used to manage various inflammatory conditions, including:
- Dermatological conditions: Atopic dermatitis, eczema, psoriasis, and discoid lupus erythematosus. [, , , , ] It is often applied topically as a cream, ointment, or solution. [, , , , ]
- Otic conditions: Otitis externa and otitis media with tympanostomy tubes. [, ] In these cases, it is administered as otic drops. [, ]
- Ocular conditions: Uveitis, diabetic macular edema, and cystoid macular edema. [, , , , , , , , , , , , ] For these conditions, it is administered as an intravitreal implant or injection. [, , , , , , , , , , , , ]
- Oral conditions: Symptomatic oral lichen planus. [] In this case, it is administered as a mouthwash. []
Q5: What are the potential benefits of using Fluocinolone Acetonide intravitreal implants for treating ocular conditions like diabetic macular edema?
A5: Fluocinolone Acetonide intravitreal implants offer several potential advantages:
- Sustained drug delivery: Provides continuous, localized delivery of Fluocinolone Acetonide to the posterior segment of the eye, potentially reducing treatment burden and improving patient compliance compared to frequent injections. [, , ]
- Reduced inflammation: Effectively controls inflammation associated with conditions like diabetic macular edema, contributing to improved visual acuity and anatomical outcomes. [, , , ]
- Long-term efficacy: Clinical trials demonstrate sustained efficacy of Fluocinolone Acetonide implants for up to 3 years in managing macular edema. [, ]
Q6: What are some potential side effects associated with Fluocinolone Acetonide treatment?
A6: While Fluocinolone Acetonide is generally considered safe, potential side effects have been observed, particularly with long-term use or higher doses. These include:
- Ocular side effects: Increased intraocular pressure (IOP) and cataract formation are the most common side effects associated with intravitreal Fluocinolone Acetonide implants. [, , , , , , , , ]
- Systemic side effects: Although less common with topical or localized administration, prolonged or high-dose use of Fluocinolone Acetonide can lead to systemic side effects, including adrenal suppression. []
Q7: What analytical methods are commonly employed to evaluate Fluocinolone Acetonide formulations?
A7: Various analytical techniques are utilized for the characterization and quantification of Fluocinolone Acetonide in pharmaceutical formulations:
- High-Performance Liquid Chromatography (HPLC): A versatile technique for separating, identifying, and quantifying Fluocinolone Acetonide and its potential impurities or degradation products. [, ] This method is particularly useful for studying drug stability and degradation kinetics. []
- Thin Layer Chromatography (TLC): A simpler and more cost-effective method compared to HPLC, often employed for rapid screening of formulations and identification of impurities. []
- Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique used to identify and characterize unknown impurities, such as hydroperoxide impurities, in Fluocinolone Acetonide formulations. []
Q8: What are some areas of ongoing research and development related to Fluocinolone Acetonide?
A8: Current research efforts are focused on:
- Improved drug delivery systems: Developing novel formulations and delivery systems, such as biodegradable intravitreal implants, to enhance drug targeting, prolong drug release, and minimize side effects. []
- Personalized medicine: Investigating biomarkers to predict treatment response and identify patients who would benefit most from Fluocinolone Acetonide therapy while minimizing the risk of adverse events. []
- New therapeutic applications: Exploring the potential use of Fluocinolone Acetonide for treating other inflammatory conditions, such as serpiginous choroiditis, based on its efficacy in managing uveitis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


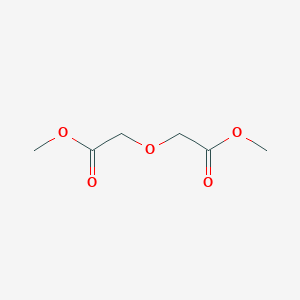
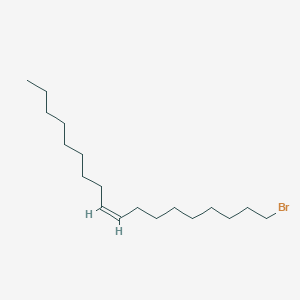

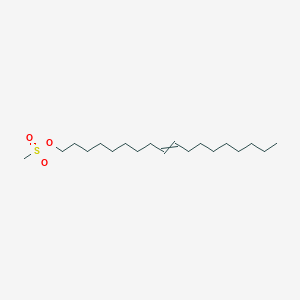
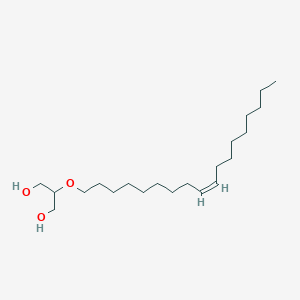
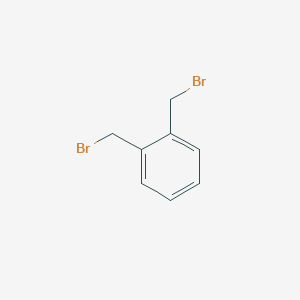

![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)





